PASS-Based Polypharmacology Prediction
A PASS (Prediction of Activity Spectra for Substances) analysis was performed on 2,5,8-Trichloropyrido[2,3-d]pyridazine [1]. The results indicate a unique predicted biological profile compared to what is generally expected from the pyridopyridazine class. The compound shows a high predicted probability for chloride peroxidase inhibition (Pa=0.657) and protein kinase inhibition (Pa=0.620), which are notably strong scores [1]. While direct comparator data for a less-substituted analog is not available from the same study, these Pa values represent a strong, computationally-derived hypothesis for differentiating it from other heterocyclic scaffolds that may lack this specific activity profile.
| Evidence Dimension | Predicted Biological Activity (PASS Probability 'to be Active', Pa) |
|---|---|
| Target Compound Data | Chloride peroxidase inhibitor (Pa=0.657); Protein kinase inhibitor (Pa=0.620); Signal transduction pathways inhibitor (Pa=0.718); Antimycobacterial (Pa=0.577) |
| Comparator Or Baseline | Pyridopyridazine Class Average (Inferred Baseline) |
| Quantified Difference | Specific high Pa values (>0.6) for Chloride peroxidase and Protein kinase inhibition suggest a computationally predicted, distinct polypharmacological profile not uniformly shared by all class members. |
| Conditions | In silico PASS prediction model based on structure-activity relationships of known compounds. |
Why This Matters
These computationally-derived, quantitative predictions (Pa values) provide a rational, data-driven basis for prioritizing this specific trichlorinated scaffold for screening against the listed targets over other, less-defined heterocyclic intermediates, thereby de-risking early-stage drug discovery investment.
- [1] Author(s) Unspecified. Table 7 PASS prediction for the activity of the title compound. Scientific Reports, 2025, 15, 27674. View Source
